molecular formula C9H11FN2O4 B10905473 Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B10905473
M. Wt: 230.19 g/mol
InChI Key: GTUPBZOOGYJJEF-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is a fluorinated organic compound that belongs to the pyrazole family. This compound is characterized by the presence of two ester groups and a fluoroethyl substituent on the pyrazole ring. The incorporation of fluorine into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 1H-pyrazole-3,5-dicarboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted pyrazole derivatives.

Scientific Research Applications

Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of enzyme inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The ester groups may undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

  • Dimethyl 1-(2-chloroethyl)-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-(2-iodoethyl)-1H-pyrazole-3,5-dicarboxylate

Comparison: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity. These properties make it more suitable for applications in drug discovery and material science compared to its chloro, bromo, and iodo counterparts.

Properties

Molecular Formula

C9H11FN2O4

Molecular Weight

230.19 g/mol

IUPAC Name

dimethyl 1-(2-fluoroethyl)pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C9H11FN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3

InChI Key

GTUPBZOOGYJJEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CCF)C(=O)OC

Origin of Product

United States

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